Physicochemical Profiling and Analytical Workflows for 5-(Butylamino)-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Drug Discovery
Physicochemical Profiling and Analytical Workflows for 5-(Butylamino)-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Drug Discovery
Executive Summary In contemporary medicinal chemistry, the 1,3-thiazole ring is a privileged pharmacophore, heavily utilized for its metabolic stability and ability to participate in diverse hydrogen-bonding networks. 5-(Butylamino)-1,3-thiazole-4-carboxylic acid (CAS 84636-40-8) represents a highly versatile, amphiphilic heterocyclic building block. Strategically functionalized with a lipophilic butylamino tail and a hydrophilic carboxylic acid head group, it offers unique opportunities for the synthesis of anti-inflammatory, antimicrobial, and targeted therapeutic agents. This whitepaper provides an authoritative, deep-dive analysis of its physicochemical properties, synthetic isolation workflows, and analytical characterization protocols.
Structural & Physicochemical Identity
To rationally design formulations or synthetic derivatives, one must first deconstruct the molecule's electronic and steric properties. The juxtaposition of the electron-donating butylamino group at the 5-position and the electron-withdrawing carboxylic acid at the 4-position creates a distinct "push-pull" electronic system across the C4-C5 bond.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Causality / Significance |
| CAS Number | 84636-40-8 | Unique registry identifier for sourcing and compliance . |
| Molecular Formula | C8H12N2O2S | Indicates a high degree of heteroatom functionalization, favorable for target binding. |
| Molecular Weight | 200.26 g/mol | Falls well within Lipinski’s Rule of 5, ensuring favorable baseline oral bioavailability. |
| SMILES | CCCCNc1scnc1C(=O)O | Defines the connectivity: the butylamino group at C5 and the carboxylate at C4 . |
| Predicted pKa (Acid) | ~3.8 - 4.2 | The electron-donating resonance (+M) from the 5-amino group slightly destabilizes the C4-carboxylate anion compared to unsubstituted thiazole-4-carboxylic acid (pKa ~3.57) . |
| Predicted LogP | ~2.5 - 2.8 | The 4-carbon aliphatic chain significantly enhances lipophilicity, driving membrane partitioning. |
Mechanistic Insight: The molecule is amphoteric. At a highly acidic pH (< 2.0), the thiazole nitrogen and secondary amine are protonated (cationic). At physiological pH (7.4), the carboxylic acid is deprotonated (anionic). At its isoelectric point (pH ~3.8), the molecule exists predominantly in its neutral/zwitterionic form, which represents its point of lowest aqueous solubility.
Synthesis and Isolation Workflow
A robust, scalable protocol for accessing 5-(Butylamino)-1,3-thiazole-4-carboxylic acid relies on the nucleophilic aromatic substitution (SNAr) of a 5-halo-thiazole precursor, followed by ester hydrolysis.
Causality of Design : SNAr is chosen over de novo thiazole ring construction due to the commercial availability of 5-bromo-1,3-thiazole-4-carboxylate derivatives. The 5-position is highly activated toward nucleophilic attack by the adjacent electron-withdrawing ester group.
Step-by-Step Methodology: SNAr and Saponification
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Nucleophilic Substitution : Dissolve ethyl 5-bromo-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add n-butylamine (2.5 eq).
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Causality: Excess amine acts as both the nucleophile and the acid scavenger (capturing the HBr byproduct). DMF is selected for its high dielectric constant, which stabilizes the polar Meisenheimer complex transition state.
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Thermal Activation : Heat the reaction mixture to 80°C for 4-6 hours under a nitrogen atmosphere to drive the substitution to completion.
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In-Process Control (Self-Validation) : Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the brominated starting material (which exhibits a distinct M, M+2 isotope pattern) and the appearance of the intermediate mass validate reaction completion before proceeding.
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Saponification : Cool the mixture to room temperature and add 2.0 M aqueous NaOH (3.0 eq). Stir for 2 hours.
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Causality: Base-catalyzed ester hydrolysis cleaves the ethyl ester to yield the highly water-soluble sodium carboxylate salt, allowing for the extraction of organic impurities.
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Acidification & Precipitation : Slowly add 1.0 M HCl dropwise until the pH reaches 3.8.
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Causality: Adjusting the pH to the compound's isoelectric point forces the carboxylic acid into its neutral/zwitterionic form. This drastically reduces its aqueous solubility, causing the highly pure product to precipitate out of solution.
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Isolation : Filter the precipitate, wash with cold distilled water to remove inorganic salts (NaCl), and dry under vacuum at 45°C.
Synthetic workflow for 5-(Butylamino)-1,3-thiazole-4-carboxylic acid via SNAr and saponification.
Analytical Characterization Protocols
To ensure analytical trustworthiness, the isolated compound must be rigorously characterized. The following self-validating protocols are standard for pharmaceutical intermediates.
Protocol A: LC-MS Purity and Mass Confirmation
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Column : C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).
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Causality: The C18 stationary phase provides optimal retention for the lipophilic butyl chain, ensuring adequate capacity factor ( k′ ).
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Mobile Phase : A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.
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Gradient : 5% B to 95% B over 5 minutes.
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Self-Validation : The presence of formic acid ensures the carboxylic acid remains protonated (neutral) during the run. This prevents secondary interactions with free silanols on the column, sharpening the chromatographic peak and eliminating peak tailing. The mass spectrometer (ESI+) should reveal a prominent [M+H]+ peak at m/z 201.26.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent : DMSO-d6.
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Causality: The zwitterionic nature of the compound makes it poorly soluble in non-polar solvents like CDCl3, whereas DMSO-d6 readily solvates polar functional groups.
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1H-NMR Signatures :
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A sharp singlet around ~8.8 - 9.0 ppm corresponding to the isolated thiazole C2 proton.
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A broad singlet >12.0 ppm for the -COOH proton.
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A triplet around ~0.9 ppm for the terminal methyl group of the butyl chain.
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Self-Validation : Performing a D2O shake experiment will cause the -COOH and -NH protons to undergo deuterium exchange and disappear from the spectrum, unambiguously confirming the assignment of the exchangeable heteroatom protons.
Pharmacokinetic & Pharmacodynamic Implications (ADME)
The physicochemical properties of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid heavily dictate its biological behavior and viability as a drug scaffold.
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Absorption : The LogP of ~2.5 is within the optimal range for intestinal permeability. However, because the pKa is ~4.0, the compound will be predominantly ionized (deprotonated) at the physiological pH of 7.4. Causality: According to the Henderson-Hasselbalch equation, this ionization restricts passive transcellular diffusion across the lipophilic gut wall, suggesting that oral absorption might rely on paracellular transport or specific uptake transporters.
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Distribution : The lipophilic butyl chain provides a hydrophobic anchor, allowing the molecule to bind to plasma proteins (e.g., Human Serum Albumin). This increases its systemic half-life but reduces the free fraction available for target engagement.
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Target Engagement : In a hypothetical protein binding pocket, the carboxylate acts as a strong hydrogen bond acceptor and electrostatic anchor (forming salt bridges with Arginine/Lysine residues), while the butyl chain occupies an adjacent hydrophobic sub-pocket.
ADME profile and physiological distribution of 5-(Butylamino)-1,3-thiazole-4-carboxylic acid.
